An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate
An In-Depth Technical Guide to Ethyl 3-oxoquinuclidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold in Medicinal Chemistry
Ethyl 3-oxoquinuclidine-2-carboxylate, registered under CAS number 34286-16-3 , is a pivotal bicyclic β-keto ester that serves as a highly valuable building block in modern synthetic organic and medicinal chemistry. Its rigid quinuclidine framework, a recurring motif in a variety of biologically active molecules, coupled with the reactive β-keto ester functionality, makes it an attractive starting material for the synthesis of complex alkaloids and pharmaceutical agents. The quinuclidine core is particularly significant in neurochemistry research, often incorporated into compounds targeting the central nervous system.[1] This guide provides a comprehensive overview of its synthesis, key chemical properties, reactivity, and applications, offering field-proven insights for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of Ethyl 3-oxoquinuclidine-2-carboxylate is essential for its application in synthesis.
| Property | Value |
| CAS Number | 34286-16-3 |
| Molecular Formula | C₁₀H₁₅NO₃ |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | ethyl 3-oxo-1-azabicyclo[2.2.2]octane-2-carboxylate |
| Appearance | Solid (form may vary) |
| Storage | Sealed in dry, 2-8°C |
Spectroscopic data for related quinuclidine structures provide insights into the expected spectral characteristics. For instance, the ¹H NMR spectra of quinuclidine derivatives typically show characteristic signals for the bicyclic protons, while the ¹³C NMR would confirm the presence of the carbonyl and ester carbons.
Synthesis: The Dieckmann Condensation as a Key Strategy
The primary and most efficient method for the synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate is the intramolecular Dieckmann condensation.[2][3] This reaction is a powerful tool for the formation of five- and six-membered rings and is particularly well-suited for the synthesis of cyclic β-keto esters.[2][3]
Underlying Principles of the Dieckmann Condensation
The Dieckmann cyclization is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[2][3] The reaction is base-catalyzed and proceeds through the formation of an enolate at the α-position of one ester group, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester group. The choice of a strong, non-nucleophilic base is critical to favor enolate formation without promoting competing reactions such as hydrolysis or transesterification. Sodium ethoxide is a commonly employed base for this transformation.[2]
Experimental Workflow: Synthesis of Ethyl 3-oxoquinuclidine-2-carboxylate
The synthesis commences with a suitable acyclic diester precursor, which upon treatment with a strong base, undergoes intramolecular cyclization.
Caption: Synthetic workflow for Ethyl 3-oxoquinuclidine-2-carboxylate via Dieckmann condensation.
Detailed Experimental Protocol
Materials:
-
Acyclic diester precursor
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Sodium ethoxide (NaOEt)
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Anhydrous toluene
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Dilute hydrochloric acid (HCl)
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Ethyl acetate
-
Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the acyclic diester precursor in anhydrous toluene is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium ethoxide is added portion-wise to the stirred solution at room temperature.
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The reaction mixture is then heated to reflux and maintained at this temperature for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
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The crude Ethyl 3-oxoquinuclidine-2-carboxylate can be purified by column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of Ethyl 3-oxoquinuclidine-2-carboxylate stems from the presence of the β-keto ester moiety, which can undergo a variety of chemical transformations.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, Ethyl 3-oxoquinuclidine-2-carboxylate exists as an equilibrium mixture of keto and enol tautomers.[4][5][6] The enol form is stabilized by intramolecular hydrogen bonding and conjugation. This tautomerism is crucial as the enol or its corresponding enolate is often the reactive species in subsequent reactions. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and the presence of acids or bases.
Caption: Keto-enol tautomerism in Ethyl 3-oxoquinuclidine-2-carboxylate.
Decarboxylation
A key reaction of β-keto esters is their hydrolysis followed by decarboxylation to yield a ketone. This sequence allows for the transformation of Ethyl 3-oxoquinuclidine-2-carboxylate into 3-quinuclidinone, another important synthetic intermediate.
Alkylation and Acylation
The α-carbon of the β-keto ester is acidic and can be readily deprotonated by a suitable base to form a nucleophilic enolate. This enolate can then be alkylated or acylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 2-position of the quinuclidine ring.
Applications in Drug Discovery and Development
The quinuclidine scaffold is a key pharmacophore in several approved drugs and clinical candidates due to its ability to interact with various biological targets, particularly muscarinic acetylcholine receptors. Ethyl 3-oxoquinuclidine-2-carboxylate serves as a crucial starting material for the synthesis of these complex molecules.
One notable example is its potential role in the synthesis of Cevimeline , a muscarinic M1 and M3 receptor agonist used for the treatment of dry mouth associated with Sjögren's syndrome.[7] The synthesis of Cevimeline involves the elaboration of the quinuclidine core, and derivatives of Ethyl 3-oxoquinuclidine-2-carboxylate can be strategically employed to construct the required spiro-oxathiolane moiety.[7]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Ethyl 3-oxoquinuclidine-2-carboxylate is a synthetically valuable compound with significant potential in the field of drug discovery and development. Its efficient synthesis via the Dieckmann condensation and the versatile reactivity of its β-keto ester functionality provide access to a wide range of complex molecules bearing the important quinuclidine scaffold. A thorough understanding of its chemical properties and reactivity is paramount for its successful application in the synthesis of novel therapeutic agents.
References
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ResearchGate. (2025). (PDF) ChemInform Abstract: Ethyl Coumarin-3-carboxylate: Synthesis and Chemical Properties. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2025). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. Retrieved January 24, 2026, from [Link]
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YouTube. (2015). Beta Keto esters - Alkylating Ketones in NaOEt. Retrieved January 24, 2026, from [Link]
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